

The In Vivo Pharmacology of Amphetamine Sulfate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Amphetamine sulfate

Cat. No.: B6595936

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vivo pharmacokinetics and pharmacodynamics of **amphetamine sulfate**. It is designed to serve as a core resource for researchers, scientists, and professionals involved in drug development, offering detailed quantitative data, experimental methodologies, and visual representations of key biological processes.

Pharmacokinetics

Amphetamine is a central nervous system stimulant with a well-characterized pharmacokinetic profile.^[1] It is readily absorbed orally, with high absolute bioavailability, and undergoes extensive metabolism.^[2] Body weight is a primary determinant of observed plasma concentrations.^[2]

Absorption and Distribution

Following oral administration of immediate-release formulations, peak plasma concentrations (Tmax) of d-amphetamine and l-amphetamine are typically reached within 2 to 3 hours in adults.^{[2][3]} Food can prolong the Tmax without affecting the extent of absorption.^[3] Amphetamine has a high volume of distribution (approximately 4 L/kg) and low plasma protein binding (less than 20%), indicating extensive tissue distribution.^{[4][5]}

Metabolism and Excretion

Amphetamine is metabolized in the liver through several pathways, including oxidative deamination and hydroxylation, primarily catalyzed by the cytochrome P450 enzyme CYP2D6. [6][7] Major metabolites include 4-hydroxyamphetamine and norephedrine.[8] The metabolism is stereoselective, with the d-isomer being metabolized more rapidly than the l-isomer.[7]

Elimination occurs through both hepatic metabolism and renal excretion.[4] The elimination half-life is dependent on urinary pH.[3] In adults, the mean elimination half-life for d-amphetamine is approximately 10-12 hours, while for l-amphetamine it is around 13 hours.[2] [3] Children tend to have a shorter elimination half-life for both isomers compared to adults.[2] [3]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of d-amphetamine and l-amphetamine in various species and populations.

Table 1: Pharmacokinetic Parameters of d-Amphetamine in Humans

Population	Formulation	Tmax (hours)	Cmax (ng/mL)	Half-life (hours)
Adults	Immediate-Release	~3	Varies with dose	10 - 12
	Extended-Release	~7	Varies with dose	10
Adolescents (13-17 years)	Extended-Release	~7	Varies with dose	11
Children (6-12 years)	Extended-Release	~7	Varies with dose	9

Data compiled from multiple sources including.[2][3][9]

Table 2: Pharmacokinetic Parameters of l-Amphetamine in Humans

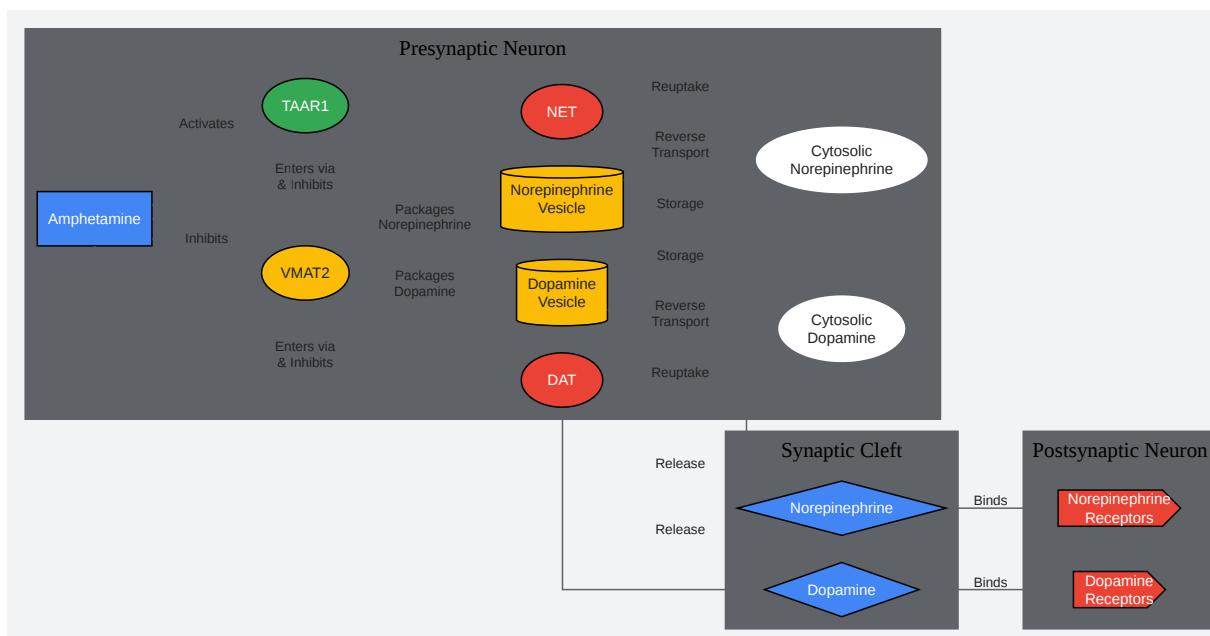
Population	Formulation	Tmax (hours)	Cmax (ng/mL)	Half-life (hours)
Adults	Immediate-Release	~3	Varies with dose	13
Extended-Release		~7	Varies with dose	13
Adolescents (13-17 years)	Extended-Release	~7	Varies with dose	13 - 14
Children (6-12 years)	Extended-Release	~7	Varies with dose	11

Data compiled from multiple sources including.[\[2\]](#)[\[3\]](#)[\[9\]](#)

Table 3: Pharmacokinetic Parameters of d-Amphetamine in Rats (Sprague-Dawley)

Route of Administration	Dose (mg/kg)	Tmax (min)	Cmax (ng/mL)	Half-life (min)
Intraperitoneal	1.0	30 - 60	44 - 102	~63

Data compiled from.[\[10\]](#)[\[11\]](#)


Pharmacodynamics

The primary pharmacodynamic effect of amphetamine is the enhancement of catecholaminergic neurotransmission, specifically involving dopamine (DA) and norepinephrine (NE).[\[12\]](#)[\[13\]](#) It also has a lesser effect on serotonin (5-HT).[\[14\]](#)

Mechanism of Action

Amphetamine increases the extracellular concentrations of DA and NE through multiple mechanisms:

- Inhibition of Reuptake: Amphetamine competitively inhibits the dopamine transporter (DAT) and the norepinephrine transporter (NET), blocking the reuptake of these neurotransmitters from the synaptic cleft.
- Promotion of Neurotransmitter Release: Amphetamine acts as a substrate for DAT and NET, leading to its transport into the presynaptic terminal. Inside the neuron, it disrupts the vesicular storage of monoamines by inhibiting the vesicular monoamine transporter 2 (VMAT2), causing an efflux of neurotransmitters from vesicles into the cytoplasm. This leads to a reversal of transporter function, resulting in non-vesicular release of DA and NE into the synapse.[\[1\]](#)
- Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Amphetamine is an agonist at TAAR1, an intracellular receptor that, when activated, can further modulate DAT and NET function, contributing to increased neurotransmitter release.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Amphetamine's multifaceted mechanism of action.

Dose-Response Relationships

Amphetamine exhibits a dose-dependent effect on behavior and neurochemistry. Low to moderate doses typically increase locomotor activity and improve performance in tasks assessing attention and cognitive function.^{[10][15]} Higher doses can lead to stereotyped behaviors and may impair cognitive performance.^[15]

Table 4: Dose-Dependent Effects of Amphetamine on Locomotor Activity in Mice (C57BL/6)

Dose (mg/kg)	Cumulative Locomotor Activity (30-60 min post-injection)	Percent Time in Stereotypy (30-60 min post-injection)
Saline	Baseline	Baseline
2	Significantly Increased	Significantly Suppressed
12	Increased (less than 2 mg/kg)	Increased
16	Further decline from 2 mg/kg peak	Significantly Increased
20	Further decline from 2 mg/kg peak	Significantly Increased

Data adapted from.[15]

Effects on Neurotransmitter Release

In vivo microdialysis studies have quantified the dose-dependent increase in extracellular dopamine and norepinephrine following amphetamine administration.

Table 5: Amphetamine-Induced Dopamine Release in the Rat Striatum (In Vivo Microdialysis)

Dose (mg/kg, i.p.)	Peak Dopamine Efflux (% of Baseline)
2	Dose-dependent increase
4	Substantial increase
8	Dose-dependent increase
16	Dose-dependent increase

Data adapted from.[16]

Table 6: Amphetamine-Induced Dopamine Release in the Primate Brain (In Vivo Microdialysis)

Brain Region	Dose (mg/kg)	Peak Dopamine Increase (% of Baseline)
Medial Prefrontal Cortex	0.15	593 ± 36
0.3	965 ± 130	
0.5	1385 ± 213	
1.0	2067 ± 393	
Caudate	0.3	1834 ± 282
0.5	2670 ± 809	
1.0	5807 ± 235	

Data adapted from.[[17](#)]

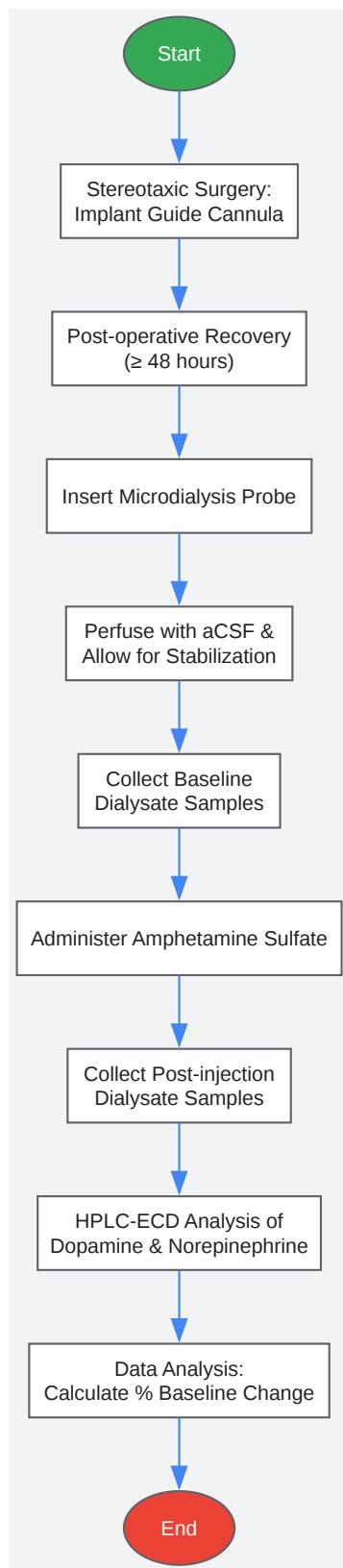
Experimental Protocols

In Vivo Microdialysis for Neurotransmitter Measurement

This protocol outlines the key steps for measuring amphetamine-induced changes in extracellular neurotransmitter levels in the rodent brain.

Objective: To quantify extracellular dopamine and norepinephrine concentrations in a specific brain region following systemic administration of **amphetamine sulfate**.

Materials:


- Male Sprague-Dawley or Wistar rats (250-350 g)
- **Amphetamine sulfate** solution in sterile saline
- Stereotaxic apparatus
- Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
- Microdialysis probes (e.g., 2-4 mm membrane length)

- Guide cannula
- Syringe pump
- Artificial cerebrospinal fluid (aCSF)
- Fraction collector
- High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system

Procedure:

- Animal Surgery and Probe Implantation:
 - Anesthetize the rat and place it in the stereotaxic frame.
 - Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex, or striatum) using coordinates from a rat brain atlas.
 - Secure the guide cannula to the skull with dental cement.
 - Allow the animal to recover for at least 48 hours.
- Microdialysis Experiment:
 - On the day of the experiment, insert the microdialysis probe through the guide cannula.
 - Perfusion the probe with aCSF at a constant flow rate (e.g., 1-2 μ L/min) using a syringe pump.
 - Allow for a stabilization period of at least 60-90 minutes to obtain a stable baseline.
 - Collect baseline dialysate samples at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant solution (e.g., perchloric acid) to prevent neurotransmitter degradation.
 - Administer **amphetamine sulfate** (intraperitoneally or intravenously) at the desired dose.

- Continue collecting dialysate samples for a specified period post-injection (e.g., 2-3 hours) to monitor changes in neurotransmitter levels.
- Neurochemical Analysis (HPLC-ECD):
 - Analyze the collected dialysate samples for dopamine and norepinephrine content using an HPLC-ECD system.
 - Separate the neurotransmitters on a reverse-phase column.
 - Detect and quantify the neurotransmitters using an electrochemical detector.
 - Calculate the concentration of each neurotransmitter in the samples by comparing the peak areas to those of known standards.
- Data Analysis:
 - Express the post-injection neurotransmitter concentrations as a percentage of the average baseline concentration for each animal.
 - Perform statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of amphetamine-induced changes in neurotransmitter levels.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for in vivo microdialysis.

Conclusion

This technical guide provides a consolidated resource on the in vivo pharmacokinetics and pharmacodynamics of **amphetamine sulfate**. The quantitative data presented in tabular format allows for easy comparison across different conditions and species. The detailed experimental protocol for in vivo microdialysis serves as a practical guide for researchers investigating the neurochemical effects of amphetamine and other psychoactive compounds. The visual representations of the mechanism of action and experimental workflow aim to facilitate a deeper understanding of the complex processes involved. This guide is intended to be a valuable tool for the scientific community engaged in neuroscience research and the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Clinical pharmacokinetics of amphetamine and related substances: monitoring in conventional and non-conventional matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and metabolism of amphetamine in the brain of rats of different ages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Pharmacokinetic and pharmacodynamic analysis of d-amphetamine in an attention task in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Spontaneous locomotor activity and pharmacokinetics of intravenous methamphetamine and its metabolite amphetamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Formation [frontiersin.org]
- 13. The Effects of Amphetamine and Methamphetamine on the Release of Norepinephrine, Dopamine and Acetylcholine From the Brainstem Reticular Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bimodal effect of amphetamine on motor behaviors in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Amphetamine-induced release of dopamine in primate prefrontal cortex and striatum: striking differences in magnitude and timecourse - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The In Vivo Pharmacology of Amphetamine Sulfate: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b6595936#pharmacokinetics-and-pharmacodynamics-of-amphetamine-sulfate-in-vivo>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com